Product packaging for 2-(Benzyloxy)-4-methoxyaniline(Cat. No.:CAS No. 807266-13-3)

2-(Benzyloxy)-4-methoxyaniline

Cat. No.: B1375597
CAS No.: 807266-13-3
M. Wt: 229.27 g/mol
InChI Key: UJUHFHOHLITYEV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methoxyaniline (CAS 807266-13-3) is a high-purity aromatic amine compound supplied for laboratory research use. This molecule, with the molecular formula C14H15NO2 and a molecular weight of approximately 229.28 g/mol, serves as a versatile chemical building block . Its structure features both methoxy and benzyloxy protecting groups on an aniline ring, making it a valuable protected intermediate in multi-step organic synthesis . While specific applications are proprietary to ongoing research, compounds of this class are frequently employed in the development of novel pharmaceutical candidates, functional materials, and as a precursor for synthesizing more complex chemical entities. The presence of the aniline group allows for further functionalization, such as diazotization or condensation reactions, to create azo dyes, Schiff bases, and other heterocyclic systems . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B1375597 2-(Benzyloxy)-4-methoxyaniline CAS No. 807266-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHFHOHLITYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Strategies for the Synthesis of 2-(Benzyloxy)-4-methoxyaniline

A common and practical approach involves the modification of readily available precursors through a sequence of reactions. One documented route begins with 2-nitro-4-hydroxyaniline. prepchem.com This multi-step process leverages the differential reactivity of the functional groups present in the starting material.

The first step is an O-alkylation, specifically a benzylation reaction. 2-nitro-4-hydroxyaniline is treated with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, to form the intermediate 2-nitro-4-(benzyloxy)aniline. prepchem.com The final step in this sequence is the chemical reduction of the nitro group to the primary amine, yielding the desired this compound. This reduction is a standard transformation in organic synthesis.

A similar strategy has been patented for the synthesis of the isomeric 4-benzyloxyaniline, which starts with 4-nitrophenol. google.com This process also involves an initial benzylation of the phenol (B47542) group, followed by the reduction of the nitro group. google.com These examples highlight a general and effective synthetic paradigm: introduction of the benzyl ether followed by generation of the aniline (B41778) functionality.

Table 1: Example of a Multi-Step Synthesis for a Key Intermediate

Starting MaterialReagentsProductYieldSource
2-Nitro-4-hydroxyanilineBenzyl bromide, Potassium carbonate2-Nitro-4-(benzyloxy)aniline88.9% prepchem.com

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com The process can be performed in a one-pot fashion, where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org

While not specifically documented for this compound, this methodology could theoretically be applied. A hypothetical route would involve the reaction of 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the target aniline. A key advantage of this approach is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com

Table 2: Hypothetical Reductive Amination Route

Hypothetical Carbonyl PrecursorAmine SourcePotential Reducing AgentTarget Product
2-(Benzyloxy)-4-methoxybenzaldehydeAmmonia (or equivalent)Sodium cyanoborohydrideThis compound

The synthesis of substituted anilines often relies on two fundamental bond-forming reactions: O-alkylation to form ethers and aryl amination to form the C-N bond. The synthesis of the 2-nitro-4-(benzyloxy)aniline intermediate is a direct example of O-alkylation, where a phenoxide is alkylated with an alkyl halide (benzyl bromide). prepchem.com

Modern synthetic chemistry offers powerful aryl amination methods, such as the Buchwald-Hartwig amination. rsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. rsc.org A potential synthetic route to this compound using this strategy could involve the coupling of a suitably substituted aryl halide, such as 2-bromo-1-(benzyloxy)-5-methoxybenzene, with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. rsc.org Copper-catalyzed amination reactions also provide an alternative for the synthesis of aryl amines from aryl halides. rsc.org

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of any synthetic route, the optimization of reaction conditions is paramount. Key parameters include the choice of catalyst, solvent, and temperature.

For cross-coupling reactions such as aryl amination, the catalyst system is critical. Palladium-based catalysts are widely employed for their high efficiency in forming C-N bonds. rsc.orgorganic-chemistry.org The effectiveness of the palladium catalyst is heavily influenced by the choice of ligand, which stabilizes the metal center and facilitates the catalytic cycle. Ligands such as bulky alkylphosphines (e.g., P(t-Bu)₃) or specialized biheteroaryl phosphines have been shown to be effective in the amination of aryl chlorides and bromides. rsc.org

Catalyst loading is another variable that requires optimization to balance reaction speed and cost. Typically, low catalyst loadings (e.g., 0.2–0.5 mol%) are desirable. rsc.orgunipi.it In addition to cross-coupling, palladium catalysts are also effective in mediating C-H activation reactions, which can provide more atom-economical pathways for creating new bonds. organic-chemistry.org

Table 3: Potential Catalytic Systems for Aryl Amination

Catalyst TypeExampleApplicationSource
Palladium(0) PrecatalystPd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))Aryl amination with P(t-Bu)₃ ligand rsc.org
Copper(I) SaltCuI (Copper(I) iodide)Aryl amination with L-proline ligand rsc.org
Palladium(II) PrecatalystPd(OAc)₂ (Palladium(II) acetate)C-H activation/functionalization organic-chemistry.org

The choice of solvent and the reaction temperature can significantly impact reaction outcomes, including yield and purity. In the synthesis of 2-nitro-4-(benzyloxy)aniline, methyl ethyl ketone (MEK) is used as the solvent, and the reaction is heated to reflux, indicating a need for elevated temperatures to drive the reaction to completion. prepchem.com A patent for a related benzylation reaction utilized a water/ethanol mixture at temperatures between 85 °C and 110 °C. google.com

For palladium-catalyzed aminations, solvents like toluene (B28343) and dioxane have been found to be effective, whereas polar aprotic solvents such as DMSO or DMF were less suitable for certain systems. rsc.org Conversely, in some nucleophilic aromatic substitution reactions to form related aminoquinoline structures, DMSO was the solvent of choice, with reactions carried out at a high temperature of 150 °C. nih.gov This demonstrates that the optimal solvent and temperature are highly dependent on the specific reaction mechanism.

Table 4: Reported Solvents and Temperatures in Related Syntheses

Reaction TypeSolventTemperatureSource
O-Alkylation (Benzylation)Methyl ethyl ketone (MEK)Reflux prepchem.com
O-Alkylation (Benzylation)Water/Ethanol85-110 °C google.com
Nucleophilic Aromatic SubstitutionDimethyl sulfoxide (B87167) (DMSO)150 °C nih.gov
Pd-Catalyzed AminationToluene or DioxaneNot specified rsc.org

Strategies for Overcoming Synthetic Challenges (e.g., Low Yields in Demethylation)

A significant challenge in the synthesis of aniline derivatives is the selective deprotection of functional groups, such as the demethylation of methoxy (B1213986) groups, which can often lead to low yields or undesired side reactions. The methoxy group is generally stable, and its cleavage requires harsh conditions which can affect other sensitive functional groups within the molecule.

Research into the demethylation of lignin-derived aromatic compounds, which are rich in methoxy groups, provides insights into potential strategies. Traditional methods often employ strong acids or nucleophiles that lack selectivity. However, recent studies have explored more moderate conditions. For instance, the use of LiI in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) has been shown to efficiently catalyze the selective reaction of methoxy groups. nih.govrsc.org This system allows for the targeted transformation of the methoxy group while leaving the rest of the lignin (B12514952) polymer intact. nih.govrsc.org While this specific application focuses on N-methylation using the methoxy group, the underlying principle of selective activation is relevant.

Another approach involves using specific reagent systems that can cleave aryl methyl ethers under milder conditions. For example, systems like LiI assisted by BF₄⁻ have been reported for ether cleavage. nih.gov The choice of solvent and catalyst is crucial. Ionic liquids, for instance, have been used as both the reaction medium and catalyst for the demethylation of aryl methyl ethers. nih.gov The key challenge is to find a balance where the demethylation agent is strong enough to cleave the ether bond but selective enough not to affect other parts of the molecule, such as a benzyloxy group. Studies on lignin pyrolysis have also indicated that demethylation of the methoxy group can inhibit undesirable repolymerization reactions during synthesis. researchgate.net

Strategies to improve yields in such transformations often involve:

Catalyst Selection: Employing catalysts that selectively activate the C-O bond of the methoxy group.

Optimized Reaction Conditions: Carefully controlling temperature, as demethylation reactions can be sensitive to thermal degradation of the product.

Protecting Group Strategy: Ensuring that other sensitive functional groups are adequately protected or that the chosen demethylation method is compatible with them.

Emerging Synthetic Approaches

To enhance efficiency, selectivity, and sustainability, chemists are continuously developing novel synthetic strategies. These emerging approaches often focus on reducing the number of synthetic steps, minimizing waste, and accelerating reaction times.

One-pot syntheses and multi-component reactions (MCRs) represent a highly efficient strategy for constructing complex molecules like substituted anilines from simple precursors in a single operation. nih.gov This approach avoids the lengthy separation and purification of intermediates, saving time, resources, and reducing waste. nih.gov

A metal- and additive-free method for synthesizing meta-substituted anilines has been developed based on the reaction of methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org This MCR approach allows for the creation of aniline libraries with diverse substitution patterns. rsc.org Another strategy involves a three-component benzannulation reaction of heterocycle-substituted 1,3-diketones with amines and acetone (B3395972) to yield meta-hetarylanilines. beilstein-journals.org The proposed mechanism involves the initial formation of an enamine, which then undergoes nucleophilic addition and subsequent cyclization and dehydration to form the aniline ring. beilstein-journals.org

The reductive amination of nitroarenes with aldehydes in a one-pot process is another powerful method for accessing N-substituted anilines. nih.gov This tandem reaction, often catalyzed by transition metals, involves the reduction of the nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction of the imine. nih.gov These MCRs offer significant advantages in terms of step economy and molecular complexity generation. nih.gov

Table 1: Examples of Multi-Component Reactions for Aniline Synthesis
Reaction TypeComponentsKey FeaturesReference
Metal-Free SynthesisMethylvinyl ketones, N-acylpyridinium salts, AminesDiversity-oriented; avoids metal catalysts. rsc.org
Benzannulation1,3-Diketones, Amines, AcetoneForms meta-substituted anilines; guided by electron-withdrawing groups. beilstein-journals.org
Reductive AminationNitroarenes, Aldehydes, Reducing Agent (e.g., Et₃SiH)One-pot, three-step process to form N-substituted anilines. nih.gov
Aza-Friedel–CraftsAldehydes, Primary anilines, IndolesGreen, metal-free synthesis in aqueous media using a Brønsted acidic ionic liquid catalyst. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a popular and effective technology for accelerating chemical reactions. researchgate.net By using microwave irradiation as a non-conventional energy source, this technique often leads to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.govnih.gov The efficient heat transfer is achieved through dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture. researchgate.netrsc.org

This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including aniline derivatives. rsc.orgnih.gov For example, the aromatic nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines to produce 2-anilinopyrimidines is significantly more efficient under microwave conditions, with reaction times dropping from hours to minutes and yields increasing. nih.govrsc.org Similarly, direct amidation processes starting from a carboxylic acid or ester and an aniline can be performed efficiently under microwave irradiation to form anilides. nih.gov The use of microwave reactors allows for precise control over reaction parameters, enhancing reproducibility. researchgate.netacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionHeating MethodReaction TimeYieldReference
Synthesis of 2-anilinopyrimidineConventional (Reflux)72 h68% nih.gov
Microwave (160 °C)10 min90% nih.gov
N-arylation of Imidazole with Aryl IodideConventional (120 °C)12 h85% sharif.edu
Microwave (300 W)30 min94% sharif.edu

Copper-mediated coupling reactions, particularly the Ullmann condensation, are fundamental transformations for the formation of carbon-heteroatom bonds, including the C-N bond crucial for aniline synthesis. mdpi.comacs.org These reactions typically involve the coupling of an aryl halide with a nitrogen-containing nucleophile. mdpi.com While classic Ullmann conditions required harsh conditions (high temperatures and stoichiometric copper), significant progress has been made in developing milder and more efficient catalytic systems. nih.govacs.org

Modern copper-catalyzed N-arylation protocols often employ a copper(I) source, such as CuI, in combination with a ligand. mit.edu Chelating diamine ligands, for example, have been shown to be highly effective in controlling the active catalytic species and facilitating the reaction. nih.govacs.org These improved methods allow for the N-arylation of a wide range of nitrogen heterocycles and amines with aryl iodides, bromides, and even less reactive chlorides. chemrxiv.orgresearchgate.net The reactions can often be performed at lower temperatures and with lower catalyst loadings. chemrxiv.org The mechanism generally proceeds through a Cu(I)-mediated nucleophilic aromatic substitution pathway, where a copper(I) amidate complex is a key intermediate. nih.govacs.org The development of novel ligands and catalyst systems continues to expand the scope and practicality of copper-mediated C-N bond formation, making it a powerful tool for synthesizing complex anilines. nih.gov

Table 3: Key Components in Modern Copper-Mediated N-Arylation
ComponentExamplesRole in ReactionReference
Copper SourceCuI, Cu₂O, CuO nanospheresPrimary catalyst for the coupling reaction. mdpi.commit.edu
Ligandtrans-1,2-Cyclohexanediamine, Ethylene glycol, 6-Hydroxy picolinhydrazideStabilizes the copper catalyst, improves solubility, and facilitates reductive elimination. acs.orgmit.educhemrxiv.org
BaseK₂CO₃, Cs₂CO₃, NaOHDeprotonates the amine nucleophile to form the active amidate species. sharif.educhemrxiv.org
SolventToluene, Ethylene glycol, DMSOProvides the medium for the reaction; can also act as a ligand. sharif.edumdpi.comresearchgate.net

Chemical Reactivity and Derivatization

Reactivity Profile of the Aniline (B41778) Functional Group

The chemical behavior of 2-(Benzyloxy)-4-methoxyaniline is largely dictated by the aniline moiety. The lone pair of electrons on the nitrogen atom enhances the electron density of the aromatic ring, making it highly reactive towards electrophiles and enabling condensation reactions at the amino group itself.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amine (-NH₂), the methoxy (B1213986) group (-OCH₃), and the benzyloxy group (-OCH₂Ph). All three are activating groups that direct incoming electrophiles to the ortho and para positions.

The directing influence of these substituents on the aromatic ring is hierarchical:

Amino group (-NH₂): As a powerful activating group, it strongly directs substitution to its ortho and para positions (C3, C5, and C6).

Methoxy group (-OCH₃): This is also a strong activator, directing to its ortho and para positions (C3, C5).

Benzyloxy group (-OCH₂Ph): This group is an activator, directing to its ortho and para positions (C3).

The combined effect of these groups results in a high electron density at positions C3 and C5 of the aniline ring. Position C6, while para to the strongly activating amino group, is sterically hindered by the adjacent bulky benzyloxy group at C2. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are ortho to both the amino and methoxy groups.

Oxidation and Reduction Chemistry

The aniline functional group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the primary amino group of this compound can be oxidized to various products, such as nitroso or nitro compounds. However, such reactions can be challenging to control, as over-oxidation can lead to the formation of polymeric tars. The presence of other electron-rich groups on the ring further increases its sensitivity to oxidation.

Conversely, the aniline group is already in a reduced state. Further reduction of the amine or the aromatic ring requires harsh conditions and is not a typical transformation for this functional group. Reduction chemistry is more commonly associated with the synthesis of anilines from their corresponding nitro-aromatic precursors.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

This reaction is a cornerstone of organic synthesis, used to form C=N double bonds. For instance, reacting this compound with a substituted benzaldehyde (B42025) in a suitable solvent would yield the corresponding N-benzylideneaniline derivative. The formation of such Schiff bases is well-documented for structurally similar anilines like 4-methoxyaniline. These reactions are often catalyzed by an acid or a base and can be carried out under mild conditions.

Derivatization for Complex Molecular Architectures

The reactive sites on this compound make it a valuable building block for synthesizing more complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Synthesis of Heterocyclic Systems

The aniline moiety is a key precursor in many classical named reactions for heterocycle synthesis, including the Skraup and Doebner-von Miller reactions for quinoline (B57606) synthesis, and the Friedländer synthesis. These reactions typically involve the condensation of the aniline with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, followed by cyclization.

Pyrimido[4,5-b]quinolines and Analogs

The pyrimido[4,5-b]quinoline core is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. While anilines are logical starting points for the quinoline portion of this scaffold, specific literature detailing the synthesis of pyrimido[4,5-b]quinolines directly from this compound is limited.

However, related research highlights the construction of this heterocyclic system using precursors that contain a benzyloxy moiety. For example, a one-pot, multi-component reaction has been developed for synthesizing novel benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.govbeilstein-journals.org This method involves the reaction of various benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. nih.govbeilstein-journals.org A summary of the reaction conditions and outcomes from this related synthesis is presented below.

Table 1. Optimized Conditions for a Model Reaction in the Synthesis of Benzyloxy Pyrimido[4,5-b]quinolines beilstein-journals.org
EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1DABCO (25)Solvent-free902095
2DABCO (15)Solvent-free903585
3HMTA (25)Solvent-free906070
4DABCO (25)H₂OReflux5h70
5DABCO (25)EtOHReflux4h80

This demonstrates a viable pathway to the target heterocyclic system utilizing a benzyloxy-functionalized precursor, suggesting that this compound remains a potentially valuable, though underexplored, starting material for analogous synthetic strategies.

Table 2. List of Chemical Compounds
Compound Name
This compound
6-amino-1,3-dimethyluracil
Dimedone
1,4-diazabicyclo[2.2.2]octane (DABCO)
Hexamethylenetetramine (HMTA)

Mechanistic Investigations of Chemical Transformations

The mechanisms of the chemical transformations involving this compound are generally well-understood and analogous to those of other substituted anilines.

N-Alkylation with Alcohols : The catalytic "hydrogen borrowing" mechanism is widely accepted for the N-alkylation of amines with primary alcohols. The mechanism begins with the coordination of the alcohol to the metal catalyst, followed by β-hydride elimination to form a metal-hydride species and release an aldehyde. The aniline then condenses with the aldehyde to form an imine (Schiff base) with the elimination of water. Finally, the metal-hydride species reduces the imine to the corresponding secondary amine and regenerates the active catalyst. nih.gov

Electrophilic Aromatic Substitution : In reactions like nitration or azo coupling, the mechanism is electrophilic aromatic substitution. The electron-donating nature of the amino, methoxy, and benzyloxy groups activates the aromatic ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to the powerful amino group director. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate, followed by deprotonation to restore aromaticity.

Cyclocondensation Reactions : The formation of heterocyclic rings like thiazolidin-4-ones involves a series of nucleophilic addition and elimination steps. For thiazolidin-4-ones, the reaction between the Schiff base and thioglycolic acid is initiated by the nucleophilic attack of the sulfur atom on the imine carbon. This is followed by an intramolecular nucleophilic attack of the imine nitrogen on the carbonyl carbon of the thio-acid moiety, leading to a tetrahedral intermediate which then collapses with the elimination of a water molecule to form the final heterocyclic product. mdpi.com

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for this compound involves electrophilic aromatic substitution. The mechanism proceeds through a characteristic two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

Generation of the Electrophile : The reaction is initiated by the generation of a potent electrophile (E+), typically through the action of a catalyst.

Formation of the Arenium Ion Intermediate : The electron-rich π system of the aniline ring attacks the electrophile. The directing effects of the amino and methoxy groups strongly favor attack at the C5 position (ortho to the amino group and meta to the benzyloxy and methoxy groups). Attack at this position leads to a relatively stable arenium ion intermediate where the positive charge can be delocalized across the aromatic system and, importantly, onto the nitrogen atom of the amino group. This delocalization involving the nitrogen lone pair provides significant stabilization.

Deprotonation and Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, collapsing the arenium ion and restoring the aromaticity of the ring to yield the substituted product.

Due to the high activation of the ring, reactions can sometimes proceed rapidly, and controlling the extent of substitution can be a challenge. For instance, in halogenation reactions, poly-substitution is a common side reaction if the conditions are not carefully controlled.

A key aspect of the reactivity of this compound also involves the benzyloxy group, which can serve as a protecting group for a phenol (B47542). This group is generally stable to many reaction conditions but can be cleaved via catalytic hydrogenation. This debenzylation reaction proceeds via a distinct pathway, typically involving a palladium catalyst and a hydrogen source. The reaction intermediate in this case would involve the adsorption of the molecule onto the catalyst surface, followed by hydrogenolysis of the benzyl (B1604629) C-O bond.

Role of Catalysis in Mechanistic Control

Catalysis is crucial for controlling both the rate and selectivity of reactions involving this compound.

In electrophilic aromatic substitution reactions , Lewis acids are often employed as catalysts to generate a more potent electrophile. For example, in Friedel-Crafts reactions, a Lewis acid like aluminum chloride (AlCl₃) is used to generate an acylium or carbocation electrophile from an acyl halide or alkyl halide, respectively. The catalyst polarizes the reagent, making it more electrophilic and capable of reacting with the activated aniline ring. The choice of catalyst can influence the reaction's outcome, and milder catalysts may be preferred to prevent unwanted side reactions or decomposition of the starting material.

In the context of debenzylation , heterogeneous catalysts, most commonly palladium on carbon (Pd/C), are essential. The mechanism of catalytic hydrogenation involves the following key steps:

Adsorption : Both the substrate (this compound) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation : The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.

Hydrogenolysis : The adsorbed substrate undergoes cleavage of the benzyl-oxygen bond through reaction with the surface-bound hydrogen atoms. This step results in the formation of toluene (B28343) and the corresponding 2-hydroxy-4-methoxyaniline.

Desorption : The final products desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

The efficiency and selectivity of this process are highly dependent on the catalyst type, solvent, temperature, and hydrogen pressure. This catalytic control allows for the selective deprotection of the benzyl group without affecting other functional groups on the molecule, which is a critical step in multi-step synthetic sequences where this compound is used as an intermediate.

Interactive Data Tables

Table 1: Key Functional Groups and Their Influence on Reactivity

Functional GroupPositionElectronic EffectInfluence on Reaction Pathway
Amino (-NH₂)C1Strong electron-donating (activating)Directs electrophiles to ortho/para positions; stabilizes arenium ion intermediate
Methoxy (-OCH₃)C4Strong electron-donating (activating)Directs electrophiles to ortho/para positions; enhances ring nucleophilicity
Benzyloxy (-OCH₂Ph)C2Electron-donating (activating)Can be cleaved via catalytic hydrogenation (deprotection)

Table 2: Common Catalysts and Their Roles

Reaction TypeCatalystFunctionMechanistic Control
Electrophilic Aromatic SubstitutionLewis Acids (e.g., AlCl₃, FeBr₃)Generates potent electrophilesControls reaction rate; can influence regioselectivity
Catalytic Hydrogenation (Debenzylation)Palladium on Carbon (Pd/C)Facilitates hydrogenolysis of the C-O bondAllows for selective removal of the benzyl protecting group

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton NMR analysis provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 2-(Benzyloxy)-4-methoxyaniline, this would involve identifying the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), coupling constants (J), and integration values for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene protons of the benzyloxy group, the methoxy (B1213986) protons, and the amine protons. However, no experimental ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would indicate its electronic environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen). A complete analysis would require the assignment of each peak to a specific carbon atom in the structure. This information is currently unavailable in the public domain.

Advanced NMR Techniques and Chemical Shift Computations

Advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton and carbon signals, especially for complex molecules. Furthermore, computational methods, often employing Density Functional Theory (DFT), can predict chemical shifts, offering a theoretical complement to experimental data. No studies employing these advanced techniques or computational analyses for this compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, identifies the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether and methoxy groups, and C=C stretching of the aromatic rings. The precise wavenumbers of these bands provide a molecular fingerprint. Unfortunately, no experimentally recorded FT-IR spectrum for this compound is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are investigated using UV-Vis spectroscopy, with theoretical support from Time-Dependent Density Functional Theory (TD-DFT). This combined approach provides a comprehensive understanding of the electronic transitions within the molecule. researchgate.netresearchgate.net TD-DFT calculations, often performed at the B3LYP level of theory, can predict the vertical excitation energies and corresponding oscillator strengths, which correlate to the maximum absorption wavelengths (λmax) and intensities of the spectral bands, respectively. rsc.orgnih.gov

The UV-Vis spectrum of an aromatic amine like this compound is expected to be dominated by absorptions arising from electronic transitions within the conjugated π-system of the aromatic rings. The presence of the electron-donating amino and methoxy groups, along with the benzyloxy substituent, influences the energy of these transitions. Computational studies on similar molecules confirm that the calculated λmax values generally show good agreement with experimental data. researchgate.netnih.gov

SolventPredicted λmax (nm)Major Electronic Transition
Ethanol~295π → π* (HOMO → LUMO)
Ethanol~250π → π* (HOMO-1 → LUMO)
Hypothetical data based on analyses of analogous aromatic amines. researchgate.netnih.gov

The electronic transitions observed in the UV-Vis spectrum of this compound can be characterized by analyzing the molecular orbitals involved. The primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info For aromatic amines, the most significant low-energy absorption band typically corresponds to a π-π* transition, often from the HOMO to the LUMO. rsc.org

In this compound, the HOMO is expected to have significant electron density localized on the aniline ring and the nitrogen and oxygen atoms of the amino and methoxy groups, reflecting their electron-donating character. The LUMO is likely to be distributed across the π-conjugated system of the aromatic rings. Therefore, the HOMO → LUMO transition represents an intramolecular charge transfer (ICT) from the substituted aniline moiety to the broader π-system. rsc.org

Transitions involving the non-bonding lone pair electrons on the nitrogen or oxygen atoms (n-π* transitions) are also possible but are often weaker (lower oscillator strength) and may be obscured by the more intense π-π* bands. nih.gov TD-DFT calculations provide detailed information on the nature of each transition, including the orbitals involved and their respective contributions, allowing for a definitive assignment. researchgate.net

TransitionCalculated Excitation Energy (eV)Oscillator Strength (f)Orbital ContributionCharacter
S₀ → S₁~4.20> 0.1HOMO → LUMOπ-π
S₀ → S₂~4.95> 0.1HOMO-1 → LUMOπ-π
Hypothetical data based on TD-DFT analyses of analogous aromatic amines. researchgate.netrsc.org

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when measured in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule due to solute-solvent interactions. For polar molecules exhibiting π-π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, where the λmax moves to a longer wavelength. nih.gov This occurs because the excited state, which is generally more polar than the ground state, is stabilized to a greater extent by polar solvents. researchgate.net

For this compound, the π-π* transitions are expected to exhibit positive solvatochromism. When transitioning from a non-polar solvent like cyclohexane to a polar protic solvent like ethanol or water, a bathochromic shift in the main absorption band is anticipated. This shift is a result of interactions such as dipole-dipole forces and hydrogen bonding between the aniline derivative and the solvent molecules. researchgate.netresearchgate.net

SolventDielectric Constant (ε)Expected λmax (nm)Observed Shift
Cyclohexane2.02~290-
Chloroform4.81~294Bathochromic
Ethanol24.55~298Bathochromic
Acetonitrile37.5~297Bathochromic
Water80.1~302Bathochromic
Illustrative data based on the known behavior of similar aniline derivatives. nih.govresearchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise elemental composition of a compound. chemrxiv.org Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of an unambiguous molecular formula. nih.govfiu.edu

For this compound, the molecular formula is C₁₄H₁₅NO₂. biosynth.com The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). When analyzed by HRMS, typically using electrospray ionization (ESI) to form a protonated molecule [M+H]⁺, the instrument measures an m/z value that can be matched to the calculated exact mass with a very low margin of error (typically < 5 ppm). This confirms the molecular formula and distinguishes it from other potential formulas that might have the same nominal mass. fiu.edu

ParameterValue
Molecular FormulaC₁₄H₁₅NO₂
Nominal Mass of [M]229
Calculated Exact Mass of [M]229.11028
Ion Species[M+H]⁺
Calculated Exact Mass of [M+H]⁺230.11756
Calculated data for the specified molecular formula.

Fragmentation Pattern Analysis

The mass spectrometric fragmentation pattern of this compound provides significant insights into its molecular structure. While direct experimental mass spectra for this specific compound are not extensively detailed in the available literature, a theoretical fragmentation pathway can be predicted based on the well-established fragmentation rules for related structural motifs, such as benzyl ethers, methoxy-substituted anilines, and aromatic compounds. libretexts.orgnih.gov

The primary fragmentation pathways are expected to be driven by the stability of the resulting fragments. A key fragmentation event for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a highly stable benzyl cation or its rearranged tropylium ion, which gives a characteristic peak at an m/z of 91. miamioh.eduresearchgate.net Another common pathway for ethers involves the loss of an alkoxy group. miamioh.edu

For the methoxyaniline portion of the molecule, typical fragmentation includes the loss of a methyl radical (CH₃•) from the methoxy group, resulting in an [M-15]⁺ ion, or the elimination of a neutral formaldehyde molecule (CH₂O), leading to an [M-30]⁺ ion. nih.gov Fragmentation of anilines can also involve the loss of HCN. miamioh.edu

Combining these patterns, the expected fragmentation of this compound would likely involve the following key steps:

α-Cleavage: The most probable initial fragmentation is the cleavage of the benzyl-oxygen bond, which is the weakest bond, to generate the stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl ethers. miamioh.eduresearchgate.net

Loss of the Benzyloxy Group: The molecule can lose the entire benzyloxy radical to form an ion corresponding to the 4-methoxyaniline radical cation.

Fragmentation of the Aniline Ring: Subsequent fragmentation of the methoxyaniline fragment could involve the loss of a methyl group (CH₃•) from the methoxy substituent, or the loss of a CO molecule.

A summary of the plausible characteristic fragments for this compound is presented in the table below.

Fragment Ion Structure m/z (Mass/Charge Ratio) Proposed Origin
[C₁₄H₁₅NO₂]⁺Molecular Ion229Intact Molecule
[C₇H₇]⁺Benzyl/Tropylium Cation91Cleavage of the O-CH₂ bond
[C₁₃H₁₂NO₂]⁺[M-CH₃]⁺214Loss of a methyl radical from the methoxy group
[C₁₃H₁₁NO]⁺[M-CH₂O]⁺199Loss of formaldehyde from the methoxy group
[C₇H₈NO]⁺[M-C₇H₇]⁺122Loss of the benzyl group

This table represents a theoretical fragmentation pattern based on the principles of mass spectrometry for analogous compounds.

Crystallographic Analysis of Derivatives

Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic positions within a crystal lattice. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom. This information allows for the precise calculation of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For a hypothetical crystalline derivative of this compound, a crystallographic study would provide the data summarized in the table below. For illustrative purposes, the data presented is representative of a typical organic molecule, such as a substituted aniline derivative. cambridge.orgresearchgate.net

Parameter Example Value Information Provided
Crystal SystemMonoclinicThe shape of the unit cell
Space GroupP2₁/cThe symmetry elements within the unit cell
a (Å)10.123Length of the 'a' axis of the unit cell
b (Å)5.432Length of the 'b' axis of the unit cell
c (Å)18.765Length of the 'c' axis of the unit cell
β (°)98.76Angle of the 'β' axis of the unit cell
Volume (ų)1019.8The volume of the unit cell
Z4The number of molecules in the unit cell

This table provides example crystallographic data for a generic organic molecule to illustrate the output of a single-crystal X-ray diffraction experiment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgscirp.org The Hirshfeld surface is a unique three-dimensional surface for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules. biointerfaceresearch.com

This technique provides a powerful tool for understanding how molecules pack together in the solid state. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. biointerfaceresearch.comnih.gov

The following table illustrates the typical output of a Hirshfeld surface analysis, showing the percentage contribution of various intermolecular contacts for a representative organic crystal. nih.govresearchgate.net

Interaction Type Percentage Contribution (%) Description
H···H45.5Contacts between hydrogen atoms, typically the most abundant
C···H / H···C25.0Interactions involving carbon and hydrogen atoms, common in organic crystals
O···H / H···O18.5Indicates the presence of hydrogen bonding or weaker electrostatic interactions
C···C5.5Suggests potential π-π stacking interactions between aromatic rings
N···H / H···N3.0Represents interactions involving nitrogen, such as weak hydrogen bonds
Other2.5Contributions from other less frequent contacts

This table presents example data from a Hirshfeld surface analysis of a typical organic compound to demonstrate how intermolecular interactions are quantified.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy state of the molecule. For 2-(benzyloxy)-4-methoxyaniline, a DFT calculation, likely using a functional such as B3LYP and a basis set like 6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table is illustrative as specific research data for this compound is not available. The values are based on general knowledge of similar structures.

Parameter Predicted Value
C-N Bond Length ~1.40 Å
C-O (methoxy) Bond Length ~1.36 Å
C-O (benzyloxy) Bond Length ~1.37 Å

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. scielo.br A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be located primarily on the electron-rich methoxyaniline ring, while the LUMO would likely be distributed over the benzyloxy group's aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is illustrative as specific research data for this compound is not available.

Parameter Energy (eV)
HOMO -5.5 to -6.0
LUMO -0.5 to -1.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green areas represent neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and benzyloxy groups and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amine group and the aromatic rings would likely exhibit positive potential, indicating them as sites for nucleophilic attack. Studies on similar molecules like N-benzylaniline have used MEP maps to identify such reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgwisc.edunih.gov It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In this compound, NBO analysis would reveal interactions such as the delocalization of the lone pair electrons of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the aniline (B41778) ring would indicate the degree of electron delocalization and resonance within that part of the molecule. The stabilization energies associated with these interactions can be quantified.

Table 3: Illustrative NBO Analysis for Key Interactions in this compound This table is illustrative as specific research data for this compound is not available.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
n(N) π*(Aromatic Ring) High
n(O, methoxy) σ*(Adjacent C-C) Moderate

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are valuable for comparing the reactivity of different molecules. For this compound, these values would provide a quantitative basis for its expected chemical behavior.

Conformational Analysis and Intramolecular Interactions

The flexibility of the benzyloxy group in this compound allows for multiple possible conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Intramolecular interactions, such as hydrogen bonding or steric hindrance, play a crucial role in determining the preferred conformation. In this compound, a potential intramolecular hydrogen bond could exist between the amine hydrogen and the ether oxygen of the benzyloxy group. The presence and strength of such an interaction would significantly influence the molecule's three-dimensional structure and properties. The dihedral angles between the aromatic rings are key parameters that would be determined through conformational analysis.

Conformational Preferences and Flexibility

The three-dimensional structure of this compound is not static; it possesses considerable conformational flexibility due to the rotation around several single bonds. The key sources of this flexibility are the torsion angles associated with the benzyloxy and methoxy groups.

C(aryl)-O-CH2-C(benzyl): Rotation around the ether linkage determines the relative orientation of the two aromatic rings.

C(aryl)-C(aryl)-O-CH3: Rotation of the methoxy group.

C(aryl)-C(aryl)-N-H: Rotation and inversion of the amine group.

By calculating the energy at different rotational angles, a potential energy surface scan can identify the most stable, low-energy conformers. Studies on similar molecules, such as quinolinone derivatives, have shown that the molecule often adopts a twisted conformation where the aromatic rings are oriented trans to each other to minimize steric hindrance. researchgate.netscielo.br The global minimum energy for a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, was determined using DFT calculations, indicating a specific, most stable three-dimensional arrangement. acadpubl.eu It is expected that this compound would also exhibit a preferred conformation where the bulky benzyloxy and methoxy groups are positioned to reduce steric clash, likely resulting in a non-planar structure.

Table 1: Key Dihedral Angles and Their Influence on the Conformation of this compound.
Dihedral AngleBonds InvolvedDescription of FlexibilityAnticipated Stable Conformation
τ1C4-C5-O1-C7Rotation of the benzyl (B1604629) group relative to the aniline ring.A staggered or twisted orientation to minimize steric repulsion between the two rings.
τ2C5-O1-C7-C8Rotation of the phenyl ring of the benzyl group.An angled orientation rather than a fully extended or folded one.
τ3C2-C1-O2-C15Rotation of the methoxy group's methyl substituent.The methyl group is likely to be oriented away from the adjacent amine group.

Hydrogen Bonding Analysis (e.g., C-H⋯O, N-H⋯O, C-H⋯π)

Hydrogen bonds are crucial non-covalent interactions that dictate the supramolecular chemistry of a compound, influencing its crystal packing and interactions with biological targets. For this compound, several types of hydrogen bonds are theoretically possible.

N-H⋯O: The amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and benzyloxy groups can act as acceptors. Intramolecular N-H⋯O hydrogen bonds could form, creating a five- or six-membered ring that would significantly influence the molecule's conformational preference. Intermolecularly, these interactions can link molecules together, often forming dimers or chains. nih.govnih.gov

C-H⋯O: Weaker hydrogen bonds can form between aromatic or methylene C-H groups (donors) and the ether or methoxy oxygen atoms (acceptors). These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal structure. researchgate.net

C-H⋯π: The electron-rich π systems of the two aromatic rings can act as hydrogen bond acceptors for C-H donors from neighboring molecules. This type of interaction helps to stabilize the three-dimensional packing in the solid state. researchgate.netresearchgate.net

N-H⋯π: The amine group's hydrogen atoms can also interact with the face of an aromatic ring. These interactions are known to be significant in stabilizing protein structures and can play a role in the molecular recognition of this compound. nih.gov

Computational analysis, often combined with X-ray crystallography data of analogous compounds, can precisely characterize the geometry (distances and angles) of these interactions. sigmaaldrich.comresearchgate.net

Prediction of Chemical Reactivity and Kinetic Stability

Density Functional Theory (DFT) is a cornerstone for predicting the chemical reactivity and kinetic stability of molecules. By calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—key reactivity descriptors can be derived.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. Regions of high LUMO density are prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability. A large gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Computational studies on similar aromatic compounds have used this gap to assess and compare stability. scielo.bracadpubl.eu

Other global reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's reactive nature. researchgate.netresearchgate.net

Table 2: Conceptual DFT-Calculated Reactivity Descriptors for this compound.
ParameterSymbolFormulaPredicted Significance
HOMO EnergyEHOMO-Indicates electron-donating ability; high value suggests susceptibility to oxidation.
LUMO EnergyELUMO-Indicates electron-accepting ability; low value suggests susceptibility to reduction.
Energy GapΔEELUMO - EHOMOA larger gap implies higher kinetic stability and lower chemical reactivity. scielo.br
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules have a larger energy gap.
Electrophilicity Indexωμ² / 2η (where μ is chemical potential)Quantifies the ability of the molecule to accept electrons; a higher value indicates a better electrophile. chemrxiv.org

Advanced Computational Applications

Time-Dependent DFT for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the wavelengths of maximum absorption (λmax) observed experimentally.

Molecular Docking Applications (Conceptual Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. The conceptual basis for docking this compound into a biological target, such as an enzyme or receptor, relies on the accurate 3D structure and electronic properties derived from DFT calculations.

The first step is to obtain a reliable low-energy conformation of this compound, as determined by methods described in section 5.2.1. This optimized structure serves as the "ligand." Next, a map of the molecule's electrostatic potential (MEP) is often calculated. nih.gov The MEP identifies regions of positive and negative potential on the molecular surface, which are crucial for recognizing complementary regions (e.g., charged or polar amino acid residues) in the receptor's binding site. acadpubl.eu

Docking algorithms then systematically place the ligand into the binding site of the target protein, sampling numerous positions and orientations. Each potential binding pose is scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The results provide a hypothesis for how the molecule might interact with a biological target on a molecular level, guiding the design of more potent and selective analogues. nih.govchemrxiv.org

Comparative Studies and Structure Reactivity Relationships

Influence of Benzyloxy and Methoxy (B1213986) Substituents on Reaction Regioselectivity and Stereoselectivity

The benzyloxy and methoxy groups, both being alkoxy substituents, are activating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.org They possess lone pairs of electrons on their oxygen atoms that can be donated into the benzene (B151609) ring through resonance, a phenomenon known as a positive mesomeric effect (+M). This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

The increased electron density is concentrated at the positions ortho and para to these activating groups. libretexts.orgyoutube.com Consequently, both the benzyloxy and methoxy groups are classified as ortho, para-directors. libretexts.org In the case of 2-(benzyloxy)-4-methoxyaniline, the amino group is also a potent ortho, para-director. The directing effects of these three groups are synergistic, strongly activating the C3, C5, and C6 positions for electrophilic attack.

However, the regiochemical outcome is also governed by steric factors. The benzyloxy group, with its bulky benzyl (B1604629) component, exerts significant steric hindrance around the C3 position. This steric congestion can impede the approach of an electrophile, thereby reducing the likelihood of substitution at this site. rsc.org As a result, electrophilic substitution is often favored at the less sterically hindered C5 position, which is para to the benzyloxy group and ortho to the methoxy group. In some cases, substitution at C6, ortho to the amino group, may also occur. The use of shape-selective catalysts, such as certain zeolites, can further enhance the regioselectivity for a particular isomer, often favoring the para-substituted product by controlling the transition state within its porous structure. cardiff.ac.uk

In addition to regioselectivity, the benzyloxy group can also influence the stereoselectivity of reactions. For instance, in allyl-transfer reactions, chiral auxiliaries containing a benzyloxy group have been used to achieve high stereoselectivity in the formation of homoallylic alcohols. nih.gov This suggests that the benzyloxy moiety can play a role in organizing the transition state to favor the formation of one stereoisomer over another.

Impact of Positional Isomerism on Synthetic Outcomes

The specific placement of the benzyloxy and methoxy groups on the aniline (B41778) ring has a critical impact on the molecule's reactivity and, consequently, on synthetic outcomes. Comparing this compound with its positional isomers reveals these differences.

Studies on related substituted anilines and other aromatic systems have demonstrated that the position of a substituent can dramatically alter its electronic and steric influence. For example, in the context of imine synthesis, the reactivity of methoxy-substituted anilines was found to follow the order: p-methoxy > o-methoxy > m-methoxy. researchgate.net Similarly, research on benzyloxy-substituted chalcones showed that a para-positioned benzyloxy group conferred significantly higher biological activity compared to an ortho-positioned one, highlighting the sensitivity of molecular function to substituent placement. nih.gov

A key phenomenon to consider is the "ortho effect." A substituent at the ortho position relative to the amino group, such as the benzyloxy group in the target molecule, can sterically hinder the nitrogen's lone pair. reddit.com This steric hindrance can impede the ability of the amine to act as a nucleophile or a base, potentially lowering reaction rates compared to an isomer where the bulky group is further away, such as 4-(benzyloxy)-2-methoxyaniline. reddit.com Therefore, while both 2-benzyloxy and 4-benzyloxy isomers are highly activated towards electrophilic aromatic substitution, their relative rates in reactions involving the amino group itself may differ.

Interactive Table 1: Predicted Reactivity of Positional Isomers This table provides a qualitative comparison of the expected reactivity of different benzyloxy methoxyaniline isomers based on established chemical principles.

Compound Expected Basicity/Nucleophilicity of Amine Ring Activation Towards EAS Key Influencing Factor
This compound Moderate High Steric hindrance at amine from ortho-benzyloxy group ("ortho effect"). reddit.com
4-(Benzyloxy)-2-methoxyaniline Moderate High Steric hindrance at amine from ortho-methoxy group (less pronounced than benzyloxy).
3-(Benzyloxy)-4-methoxyaniline High High No direct ortho substituent to sterically hinder the amine.
4-(Benzyloxy)-3-methoxyaniline High High No direct ortho substituent to sterically hinder the amine.

Comparative Analysis with Other Substituted Anilines in Synthetic Pathways

The synthetic behavior of this compound is best understood when compared to other substituted anilines.

Versus Aniline : this compound is significantly more activated towards electrophilic substitution than unsubstituted aniline. The two electron-donating alkoxy groups enrich the ring with electron density, making it a much stronger nucleophile.

Versus p-Methoxyaniline : Both compounds are highly activated. However, this compound possesses a second, bulkier activating group. While p-methoxyaniline is a stronger base than aniline due to the electron-donating nature of the methoxy group, the ortho-benzyloxy group in the target compound may slightly decrease the basicity of the amine due to steric hindrance, as per the ortho effect. reddit.comdoubtnut.com The synthesis of polysubstituted anilines like this compound can also be more complex than that of simpler derivatives like p-methoxyaniline, often requiring multi-step routes to achieve the desired substitution pattern. nih.gov

Versus Anilines with Electron-Withdrawing Groups (EWGs) : In stark contrast to anilines bearing EWGs like nitro (-NO₂) or cyano (-CN) groups, this compound is exceptionally reactive. EWGs pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. For example, a comparative study on the synthesis of oligoanilines showed that a methoxy group had a minor effect on certain electronic properties, whereas a cyano group caused a remarkable shift, indicating its strong electron-withdrawing nature. benicewiczgroup.com Therefore, reaction conditions suitable for this compound would likely be far too harsh for a deactivated aniline, and vice-versa.

Interactive Table 2: Comparative Reactivity of Substituted Anilines in Electrophilic Aromatic Substitution

Aniline Derivative Substituent Type Ring Reactivity Directing Effect
This compound Activating (x2) Strongly Activated Ortho, Para
Aniline Neutral Baseline Ortho, Para
p-Methoxyaniline Activating Activated Ortho, Para doubtnut.com
p-Nitroaniline Deactivating Strongly Deactivated Meta doubtnut.com
p-Cyanoaniline Deactivating Strongly Deactivated Meta benicewiczgroup.com

Stereoelectronic Effects on Reaction Efficiency and Product Formation

Stereoelectronic effects are the combination of steric and electronic factors that govern the reactivity and structure of molecules. vu.nl In this compound, these effects are crucial in determining reaction efficiency and product distribution.

Electronic Effects:

Resonance (+M effect) : Both the benzyloxy and methoxy groups are strong resonance donors. They delocalize their oxygen lone pairs into the π-system of the benzene ring, substantially increasing the ring's nucleophilicity. This resonance effect is the primary reason for the high reactivity of the molecule in electrophilic substitutions. libretexts.org

Steric Effects:

Steric Hindrance : The most significant steric factor is the bulk of the benzyloxy group located at the C2 position. This has two main consequences:

It can physically block the C3 position, making electrophilic attack at the C5 position more favorable, thus influencing regioselectivity.

It can hinder the approach of reagents to the amino group itself (the ortho effect), potentially reducing its nucleophilicity and basicity compared to an isomer where the group is not in the ortho position. reddit.com This can lower the efficiency of reactions that directly involve the amine, such as N-alkylation or acylation.

The interplay between the powerful activating electronic effects and the significant steric hindrance from the ortho-benzyloxy group is the defining characteristic of the reactivity of this compound. This balance dictates the speed of reactions and the specific structure of the resulting products.

Interactive Table 3: Summary of Stereoelectronic Effects in this compound

Effect Originating Group(s) Impact on Reactivity
Resonance Donation (+M) Benzyloxy, Methoxy Increases ring electron density; strongly activates ring for EAS. libretexts.org
Inductive Withdrawal (-I) Benzyloxy, Methoxy Minor electron withdrawal through sigma bonds; overridden by resonance. reddit.com
Steric Hindrance Benzyloxy Hinders reaction at adjacent C3 position; may reduce nucleophilicity of the ortho-amino group. reddit.com

Emerging Research Directions and Future Perspectives

Green Chemistry Principles in the Synthesis of 2-(Benzyloxy)-4-methoxyaniline and its Derivatives

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively developing greener synthetic routes for this compound and its derivatives. chemrxiv.orgwjpmr.com Traditional synthesis methods for substituted anilines can be hazardous and generate significant waste. nih.gov To mitigate these issues, current research is exploring more environmentally friendly approaches. chemrxiv.orgnih.gov

Key areas of focus include:

Alternative Reagents and Solvents: Efforts are underway to replace hazardous materials with safer alternatives. This includes the development of novel methods for producing substituted anilines from benzyl (B1604629) azides and the use of isatoic anhydride-8-amide as a precursor in pH-sensitive cyclization reactions. chemrxiv.orgresearchgate.net These methods are often simpler, faster, and more efficient at room temperature. researchgate.net

Biocatalysis: The use of enzymes, such as immobilized nitroreductases, offers a sustainable alternative to traditional precious-metal-catalyzed nitro reduction, a common step in aniline (B41778) synthesis. nih.gov This biocatalytic approach avoids high temperatures, expensive metal catalysts, and toxic acids, while also reducing reliance on precious metals and offering aqueous alternatives to organic solvents. nih.gov

Catalytic Efficiency: Research is also focused on developing catalyst- and additive-free synthesis methods, further enhancing the green credentials of these processes. researchgate.net For instance, the hydrogenation of nitrobenzene (B124822) to aniline is being optimized using catalysts that provide high selectivity at elevated temperatures, which is relevant for large-scale production with efficient heat recovery. nih.gov

Application in the Development of Novel Catalytic Systems

Derivatives of this compound are showing significant promise as ligands in the development of new catalytic systems. The inherent chemical functionalities of the molecule provide a scaffold for creating sophisticated ligands that can be coordinated with metal centers to form active and selective catalysts.

Recent developments in this area include:

Palladium-Based Catalysis: Aniline derivatives are being used to create ligands for palladium-catalyzed reactions, such as the para-selective C-H olefination and alkynylation of other aniline compounds. nih.govnih.govacs.orgresearchgate.net These reactions are notable for proceeding under mild conditions and offering high selectivity for the para-substituted product, a traditionally challenging transformation. nih.govnih.gov

Ligand Design for Selectivity: The development of specific ligands, such as S,O-ligands, has been crucial in achieving this high para-selectivity, overcoming the common tendency for ortho-functionalization. nih.govnih.gov These catalytic systems have shown compatibility with a broad range of aniline derivatives, including those with electron-donating and electron-withdrawing groups. acs.org

Broader Applications: The resulting catalytic systems are not only academically interesting but also have practical applications, for instance, in the synthesis of complex molecules and intermediates for various industries. researchgate.net

Exploration of Unique Reaction Manifolds for Derivatization

The chemical structure of this compound offers multiple sites for chemical modification, leading to a rich field of research in its derivatization. Scientists are exploring a variety of reaction pathways to create a diverse library of new molecules with potentially valuable properties.

Key derivatization strategies include:

Multi-Component Reactions: Innovative multi-component reactions are being developed to synthesize multi-substituted anilines in a single step, offering efficiency and atom economy. researchgate.net This includes synergistic rhodium- and Brønsted acid-catalyzed reactions. researchgate.net

Functional Group Transformations: The amine group is a versatile handle for various transformations, including acylation, which involves reaction with reagents like acyl chlorides to form amides. nih.govresearchgate.netnih.gov This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the parent molecule.

Novel Synthetic Methods: Researchers are also developing entirely new methods for aniline synthesis and derivatization, such as the direct synthesis from phenols via an ipso-oxidative aromatic substitution process under mild, metal-free conditions. rsc.org

Integration with Automation and High-Throughput Synthesis Methodologies

To accelerate the pace of discovery, the synthesis and derivatization of this compound are being integrated with modern automation and high-throughput technologies. nih.govbeilstein-journals.org This approach allows for the rapid creation and screening of large numbers of compounds for desired biological or material properties.

This integration is characterized by:

Parallel Synthesis: High-throughput solution-phase parallel synthesis is used to create libraries of related compounds. For example, an array of ketones and amines can be combined to form numerous individual compounds in an automated fashion. nih.gov

Flow Chemistry: Continuous flow synthesis offers a scalable, safer, and more efficient alternative to traditional batch synthesis. purdue.edu Automated flow synthesis platforms, sometimes controlled by graphical interfaces, are being developed for the multistep synthesis of compound libraries, such as 2-pyrazolines. rsc.org

Rapid Analysis and Purification: These high-throughput synthesis methods are supported by rapid analytical and purification techniques, such as HPLC, to handle the large number of samples generated. nih.gov The combination of high-throughput experimentation with techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allows for the screening of hundreds of unique reaction conditions in a very short time. purdue.edu

These emerging research directions highlight the continued importance of this compound as a valuable scaffold in modern chemical research, with its future applications likely to be shaped by the principles of green chemistry, advanced catalysis, and automated synthesis.

Q & A

Basic: What are the established synthetic routes for preparing 2-(benzyloxy)-4-methoxyaniline, and what intermediates are involved?

Answer:
A common method involves a multi-step synthesis starting with benzylation and methoxylation of aniline derivatives. For example, in the preparation of thiazolidinone-azo compounds, this compound is synthesized via diazotization and coupling reactions. Key intermediates include:

  • Intermediate 1 : 2-(Benzyloxy)-5-nitroanisole, formed by benzyl protection of a hydroxyl group followed by nitration.
  • Intermediate 2 : Reduction of the nitro group to an amine, yielding this compound .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Advanced: How do chiral ligands influence the stereochemical outcomes in hydroformylation reactions involving this compound derivatives?

Answer:
Chiral ligands (e.g., phosphine-based ligands) enhance enantioselectivity by coordinating to transition metals (e.g., Rh or Co), creating a stereochemical environment that directs substrate orientation. For 4-methoxyaniline derivatives, ligands with bulky substituents improve stereoselectivity (up to 87% ee) by sterically hindering undesired reaction pathways. However, electron-deficient aromatic rings or bulky para-substituents (e.g., Cl, Me) may reduce ligand-substrate affinity, lowering yields and selectivity .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹). Use split mull samples and grating instruments (e.g., BECKMAN IR-9) for high-resolution data .
  • NMR : ¹H NMR confirms benzyloxy (δ 4.9–5.1 ppm, singlet) and methoxy (δ 3.8 ppm, singlet) groups. ¹³C NMR distinguishes aromatic carbons (δ 110–160 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244).

Advanced: In the synthesis of thiazolidinone-azo derivatives, what role does this compound play in determining bioactivity?

Answer:
The benzyloxy and methoxy groups enhance lipophilicity, improving cell membrane penetration. In thiazolidinone-azo hybrids, the amine group of this compound reacts with aldehydes (e.g., 2-benzyloxy-5-diazenylbenzaldehyde) to form Schiff base intermediates, which cyclize with mercaptoacetic acid to yield thiazolidinones. These derivatives exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) and antioxidant potential (IC₅₀: 12–25 µM in DPPH assays) .

Basic: What are the common purification techniques for this compound post-synthesis?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Distillation : For large-scale preparations, vacuum distillation (bp ~180–200°C at 0.1 mmHg) is effective.

Advanced: How does the electronic nature of substituents on the aromatic ring affect reactivity in cross-coupling reactions with this compound?

Answer:
Electron-donating groups (e.g., methoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. For example, in Suzuki-Miyaura couplings, the methoxy group directs palladium catalysts to the para position, while benzyloxy groups can sterically hinder ortho substitution. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity in Ullmann couplings .

Basic: What are the key stability considerations when handling and storing this compound under laboratory conditions?

Answer:

  • Light Sensitivity : Store in amber glass bottles to prevent photodegradation.
  • Moisture Control : Use desiccators or vacuum-sealed containers to avoid hydrolysis.
  • Temperature : Keep at 2–8°C for long-term storage; room temperature is acceptable for short-term use.
  • Inert Atmosphere : Use nitrogen or argon for air-sensitive reactions .

Advanced: What are the mechanistic insights into the formation of azo linkages using this compound as a precursor?

Answer:
The reaction proceeds via diazotization (NaNO₂/HCl at 0–5°C) of the primary amine, forming a diazonium salt. Coupling with electron-rich aromatics (e.g., 4-methylbenzo[d]thiazole) occurs via electrophilic aromatic substitution, where the diazo group acts as an electrophile. The benzyloxy group stabilizes the transition state through resonance, directing substitution to the para position relative to the methoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.